molecular formula C21H14N6O3 B2977518 2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1421585-69-4

2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2977518
CAS No.: 1421585-69-4
M. Wt: 398.382
InChI Key: FJBQCHWLYKRATJ-UHFFFAOYSA-N
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Description

The compound 2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule It features multiple fused rings, including pyridine, oxadiazole, and pyridopyrimidinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and oxadiazole rings, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and pyridopyrimidinone rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, KMnO₄

    Reducing Agents: LiAlH₄, NaBH₄

    Catalysts: Palladium (Pd) catalysts for cross-coupling reactions

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂)

Major Products

    Oxidation Products: Oxidized derivatives of the pyridine and oxadiazole rings

    Reduction Products: Reduced forms of the oxadiazole ring

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is studied for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.

    Pyridine Derivatives: Compounds with pyridine rings are widely studied for their diverse applications in chemistry and medicine.

    Pyridopyrimidinone Derivatives: These compounds are known for their potential therapeutic applications, particularly in oncology.

Uniqueness

The uniqueness of 2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its multi-functional structure, which combines the properties of oxadiazole, pyridine, and pyridopyrimidinone rings. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O3/c28-18-12-15(23-17-5-1-2-11-27(17)18)13-26-10-3-4-16(21(26)29)20-24-19(25-30-20)14-6-8-22-9-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBQCHWLYKRATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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